molecular formula C26H21NOS B14258225 5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole CAS No. 241493-89-0

5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole

Cat. No.: B14258225
CAS No.: 241493-89-0
M. Wt: 395.5 g/mol
InChI Key: IJMOGWAWGJBQFQ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound features a benzyloxy group, a naphthyl sulfanyl group, and an indole core, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.

    Introduction of the Benzyloxy Group: This step might involve the reaction of the indole with benzyl alcohol under acidic or basic conditions.

    Attachment of the Naphthyl Sulfanyl Group: This could be done via a nucleophilic substitution reaction where a naphthyl thiol reacts with a suitable leaving group on the indole.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the benzyloxy group or the indole core.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the indole nitrogen or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible pharmaceutical applications due to the bioactivity of indole compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The molecular targets could include proteins or nucleic acids, with pathways involving signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyloxyindole: Similar structure but lacks the naphthyl sulfanyl group.

    2-(Naphthalen-2-ylsulfanyl)methylindole: Similar but without the benzyloxy group.

Uniqueness

The presence of both the benzyloxy and naphthyl sulfanyl groups in 5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

241493-89-0

Molecular Formula

C26H21NOS

Molecular Weight

395.5 g/mol

IUPAC Name

2-(naphthalen-2-ylsulfanylmethyl)-5-phenylmethoxy-1H-indole

InChI

InChI=1S/C26H21NOS/c1-2-6-19(7-3-1)17-28-24-11-13-26-22(15-24)14-23(27-26)18-29-25-12-10-20-8-4-5-9-21(20)16-25/h1-16,27H,17-18H2

InChI Key

IJMOGWAWGJBQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)CSC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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